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Compound of Interest

Compound Name:
2-chloro-1H-indole-3-

carbaldehyde

CAS No.: 5059-30-3

Cat. No.: B106664 Get Quote

Executive Summary
2-Chloro-1H-indole-3-carbaldehyde (CAS 5059-30-3) represents a "privileged scaffold" in

medicinal chemistry. It serves as a bifunctional electrophile, possessing a reactive chlorine

atom at the C2 position and a formyl group at the C3 position. This unique "chloroaldehyde"

architecture allows for sequential functionalization—typically nucleophilic displacement at C2

followed by condensation at C3—making it a linchpin in the synthesis of fused heterocyclic

systems (e.g., pyrazinoindoles, carbazoles) and receptor tyrosine kinase inhibitors.

This guide details the historical genesis, mechanistic underpinnings, and field-proven synthetic

protocols for this compound, moving beyond basic recipes to provide a robust framework for

high-purity isolation.

Historical Genesis & Synthetic Evolution
The Vilsmeier-Haack Foundation (1927)
The story begins with the Vilsmeier-Haack reaction, originally reported in 1927 by Anton

Vilsmeier and Albrecht Haack. They discovered that N,N-dimethylformamide (DMF) and

phosphorus oxychloride (POCl

) generate a reactive chloroiminium species (the Vilsmeier reagent) capable of formylating
electron-rich aromatics.[1][2]
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The "Reverse Vilsmeier" Revolution (1970s-1980s)
While the classical reaction targets simple arenes, the breakthrough for 2-chloro-3-formyl

derivatives came when researchers applied these conditions to lactams (cyclic amides).

The Meth-Cohn Era: In the late 1970s and early 1980s, Otto Meth-Cohn and colleagues

extensively documented the reaction of acetanilides and lactams with POCl

/DMF. They termed this "chloroformylation," where the reagent not only formylates the

-carbon but also converts the lactam carbonyl into a vinyl chloride.

Application to Oxindoles: The specific synthesis of 2-chloro-1H-indole-3-carbaldehyde
emerged from this logic. By treating oxindole (indolin-2-one) with the Vilsmeier reagent,

chemists achieved simultaneous chlorination at C2 and formylation at C3. This route, refined

by researchers like G.M. Coppola and A. Andreani, remains the industrial standard today due

to its atom economy and the low cost of starting materials.

Mechanistic Deep Dive: The "Chloroformylation"
The transformation of oxindole to 2-chloro-1H-indole-3-carbaldehyde is not a simple

substitution; it is a cascade reaction driven by the high electrophilicity of the Vilsmeier reagent.

The Pathway[3]
Reagent Formation: DMF reacts with POCl

to form the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][3]

Enolization: Oxindole exists in equilibrium with its enol form (2-hydroxyindole).

O-Attack: The enolic oxygen attacks the Vilsmeier reagent, activating the oxygen as a

leaving group.

C3-Formylation: A second equivalent of Vilsmeier reagent attacks the electron-rich C3

position (or occurs concurrently).

Chlorination: Chloride ions displace the activated oxygen at C2, aromatizing the ring to the

indole system.
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Hydrolysis: The iminium intermediate at C3 is hydrolyzed during aqueous workup to reveal

the aldehyde.
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Figure 1: Mechanistic cascade of the Vilsmeier-Haack chloroformylation of oxindole.

Validated Synthetic Protocol
This protocol is optimized for reproducibility and safety, derived from the methods of Andreani

et al. and standard process chemistry principles.

Materials
Substrate: Oxindole (Indolin-2-one) [CAS: 59-48-3]

Reagents: Phosphorus oxychloride (POCl

), N,N-Dimethylformamide (DMF)[2]

Solvent: Anhydrous DMF (acts as both reagent and solvent) or CHCl

(co-solvent)

Quench: Sodium acetate (NaOAc) or saturated NaHCO

Step-by-Step Methodology
Step 1: Vilsmeier Reagent Formation (Exothermic)

Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv relative to oxindole).

Cool the system to 0–5 °C using an ice/salt bath.
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Add POCl

(1.2–1.5 equiv) dropwise via an addition funnel. Critical: Maintain internal temperature < 10
°C. A white/yellow precipitate (the Vilsmeier salt) may form.

Stir at 0 °C for 15–30 minutes to ensure complete reagent formation.

Step 2: Substrate Addition & Reaction

Dissolve oxindole (1.0 equiv) in a minimum amount of DMF (or add as a solid in portions if

scale permits).

Add the oxindole to the Vilsmeier reagent at 0 °C.

Allow the mixture to warm to room temperature, then heat to 80–90 °C.

Monitor: Stir for 1–3 hours. The solution typically turns deep orange/red. TLC

(EtOAc/Hexane) will show the disappearance of oxindole (

) and appearance of a new spot (

).

Step 3: Quench and Isolation

Cool the reaction mixture to room temperature.

Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

Safety: POCl

residues will hydrolyze violently; perform in a fume hood.

Neutralization: Adjust pH to ~7–8 using saturated NaOAc solution or 2M NaOH. This step

hydrolyzes the iminium salt to the aldehyde and precipitates the product.

Filtration: Collect the resulting yellow/beige solid by vacuum filtration.

Purification: Recrystallize from ethanol or methanol/water.
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Typical Yield: 75–85% Characterization:

Appearance: Yellow to beige solid.

Melting Point: ~220–225 °C (dec).

1H NMR (DMSO-d6):

10.0 (s, 1H, CHO), 12.5 (br s, 1H, NH), 8.1 (d, 1H, H-4).

Data Summary Table
Parameter Specification Notes

Stoichiometry
Oxindole (1.0) : POCl

(1.2) : DMF (5.0)
Excess DMF acts as solvent.

Temperature
0 °C (Addition)

80 °C (Reaction)

Heating required for C2-

chlorination.

Time 2–4 Hours
Monitor by TLC; prolonged

heating degrades product.

Quench pH pH 7–8
Acidic pH leaves iminium salt;

High pH may hydrolyze Cl.

Safety corrosive, toxic
POCl

reacts explosively with water.

Applications in Drug Discovery
The 2-chloro-1H-indole-3-carbaldehyde scaffold is a "linchpin" intermediate. Its value lies in

its ability to undergo orthogonal reactions.

Nucleophilic Aromatic Substitution ( ) at C2
The C2-chlorine is activated by the electron-withdrawing formyl group at C3 (similar to o-

chlorobenzaldehyde).
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Amination: Reaction with primary amines yields 2-amino-indole-3-carbaldehydes.

Cyclization: Reaction with hydrazine or hydroxylamine leads to tricyclic systems like

pyrazino[1,2-a]indoles or isoxazolo-indoles.

Knoevenagel Condensation at C3
The aldehyde group reacts with active methylene compounds (e.g., malononitrile, barbituric

acid).

Relevance: This pathway is used to synthesize Tyrosine Kinase Inhibitors (TKIs). While

Sunitinib uses a 5-fluoro-oxindole core, analogs derived from 2-chloro-3-formylindole show

potent activity against VEGFR and PDGFR.

Synthesis Workflow

Reagent Prep
DMF + POCl3 @ 0°C

Reaction
Add Oxindole -> Heat 80°C

Quench
Pour on Ice -> Neutralize (pH 8)

Isolation
Filter Solid -> Recrystallize (EtOH)

Click to download full resolution via product page

Figure 2: Operational workflow for the synthesis of 2-chloro-1H-indole-3-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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